molecular formula C9H11BrClN3 B1613272 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 668980-99-2

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No. B1613272
CAS RN: 668980-99-2
M. Wt: 276.56 g/mol
InChI Key: YIMXIQLCXJYRGO-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the empirical formula C9H10BrN3·HCl . It has a molecular weight of 276.56 . This compound is commonly used in scientific research and is known for its complex molecular structure.


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be represented by the SMILES string Cl.CC(C)c1nnc2ccc(Br)cn12 . This indicates that the molecule contains a bromine atom and a chlorine atom, along with carbon, hydrogen, and nitrogen atoms. The InChI key for this compound is YIMXIQLCXJYRGO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a solid with a melting point of 241-246 °C . Its physical and chemical properties, such as solubility in various solvents, stability under different conditions, and reactivity with other substances, would need to be determined experimentally or found in specialized databases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis and X-ray Structure Analysis: The compound has been synthesized using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. Its structure was characterized by various methods including X-ray diffraction, indicating its potential for detailed structural analysis in scientific research (El-Kurdi et al., 2021).

Chemical Properties and Reactions

  • Ring Rearrangement and Diversification: Studies have shown that certain triazolo[4,3-c]pyrimidines, closely related to the queried compound, can undergo ring rearrangement and serve as intermediates for further chemical diversification, highlighting their versatility in synthetic chemistry (Tang et al., 2014).

Biological and Pharmacological Potential

  • Biological Activity and Pharmaceutical Applications: Research indicates that compounds in the triazolopyridine family, including variations like 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride, have significant biological activity, making them valuable for pharmaceutical applications (Jones et al., 1985).

Versatility in Organic Synthesis

  • Use in Synthesis of Diverse Organic Compounds: This compound demonstrates utility in the synthesis of a variety of organic compounds, such as indolizines and benzimidazoles, due to its reactive nature and the presence of functional groups conducive to multiple reaction pathways (Dawood, 2004).

Use in Material Science and Industry

  • Applications in Material Science: The compound's structural characteristics and chemical reactivity suggest potential applications in material science, particularly in the development of new materials with unique properties (Yang et al., 2015).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS07 is associated with this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

properties

IUPAC Name

6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMXIQLCXJYRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623172
Record name 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

CAS RN

668980-99-2
Record name 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 668980-99-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 500 ml three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top to a nitrogen bubbler and a thermometer, was charged with 5-bromo-pyridin-2-yl-hydrazine (43.4 g, 0.231 moles) and isobutyryl chloride (218 ml, 2.08 moles). The mixture was gently refluxed for 3 hours. The heating source was then replaced with an ice-water bath and the slurry cooled to room temperature. Hexane (220 ml) was added and the slurry stirred at room temperature for 15 minutes and filtered. The cake was washed with hexane (3×70 ml) and then dried in a vacuum-oven (35° C.) for 48 hours. The title compound was obtained as an off-white powder (58.96 g, yield 92.3%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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